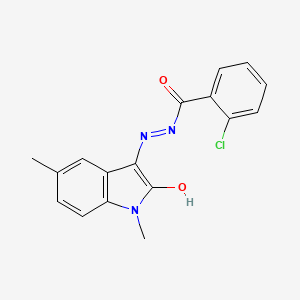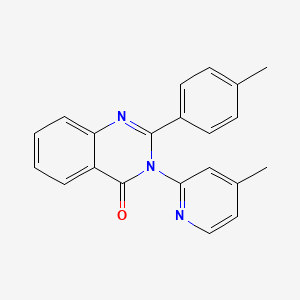![molecular formula C16H15ClN2O2S B5538222 2-(acetylamino)-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5538222.png)
2-(acetylamino)-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-(acetylamino)-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves complex organic reactions. One approach includes the Gewald reaction, utilized for synthesizing thiophene derivatives with significant biological activities. For example, derivatives similar to the target compound were synthesized and evaluated for their anti-inflammatory and antioxidant activities, demonstrating the versatility of this synthetic route in producing bioactive thiophene derivatives (Kumar, Anupama, & Khan, 2008).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction, provides critical insights into the compound's geometry, bonding, and interactions. The crystal structure of related N-p-tolyl derivatives has been characterized, revealing crucial information about their crystalline form and molecular geometry, which is vital for understanding the compound's physical and chemical properties (Analytical Sciences: X-ray Structure Analysis Online, 2004).
Chemical Reactions and Properties
The chemical reactions and properties of thiophene derivatives often involve modifications at the amino and carboxamide groups, leading to a diverse range of biological activities. For instance, Schiff bases of similar compounds were synthesized and screened for CNS depressant activity, illustrating the chemical versatility and potential pharmacological applications of these thiophene derivatives (Bhattacharjee, Saravanan, & Mohan, 2011).
科学的研究の応用
Anticancer Activity
2-(Acetylamino)-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide and its derivatives have shown potential in cancer treatment. For instance, thiophene-based compounds, which include similar structures, have demonstrated inhibitory activity against various cell lines, with some containing a thiazolidinone ring or a thiosemicarbazide moiety showing notable effectiveness (Atta & Abdel‐Latif, 2021).
Anti-Inflammatory and Antioxidant Activities
Compounds structurally related to 2-(acetylamino)-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide have been studied for their anti-inflammatory and antioxidant properties. These activities were compared to standard drugs like ibuprofen and ascorbic acid, suggesting potential therapeutic applications (Kumar, Anupama, & Khan, 2008).
Crystal Structure Analysis
The crystal structure of similar compounds has been analyzed, providing insights into their molecular structures. Such studies are crucial for understanding the interaction mechanisms and potential applications of these compounds (Analytical Sciences: X-ray Structure Analysis Online, 2004).
CNS Depressant Activity
Related thiophene compounds have been explored for their central nervous system (CNS) depressant activity. This suggests potential applications in neurological conditions or as sedatives (Bhattacharjee, Saravanan, & Mohan, 2011).
Electrophilic Substitution Mechanisms
Research into the protonation and deuteration of similar N, N-disubstituted 2-aminothiophenes offers valuable information on their electrophilic substitution mechanisms. This is vital for understanding their reactivity and potential applications in various fields (Heichert & Hartmann, 2021).
Antimicrobial Properties
Some thiophene derivatives, closely related to the compound , have been synthesized and tested for their antimicrobial properties. This suggests potential use in developing new antimicrobial agents (Khalil, Berghot, Abd El-Ghani, & Gouda, 2010).
特性
IUPAC Name |
2-acetamido-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-9(20)18-16-14(10-5-4-8-13(10)22-16)15(21)19-12-7-3-2-6-11(12)17/h2-3,6-7H,4-5,8H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMNXJVDBHPWPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCC2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(acetylamino)-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-[(cyclopentylamino)carbonyl]-5-nitrobenzoate](/img/structure/B5538156.png)
![3-chloro-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5538160.png)
![4-{4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5538172.png)

![8-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5538180.png)
![N-{(3S*,4R*)-4-isopropyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5538192.png)
![2-chloro-6-fluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5538200.png)
![N'-{[(2S,4S)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-N,N-dimethylurea](/img/structure/B5538203.png)
![1-benzyl-1'H-spiro[piperidine-4,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine](/img/structure/B5538209.png)
![2-[2-(2-bromobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538210.png)

![3-isopropyl-N-[2-(1-pyrrolidinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5538235.png)